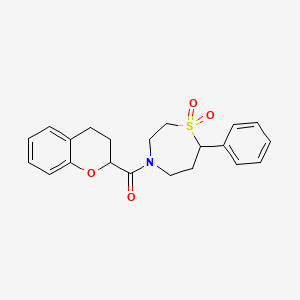
クロマン-2-イル(1,1-ジオキシド-7-フェニル-1,4-チアゼパン-4-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a chroman ring fused with a thiazepane ring, which is further functionalized with a methanone group. The presence of both oxygen and sulfur heteroatoms in its structure makes it an interesting subject for chemical and pharmaceutical research.
科学的研究の応用
Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the chroman ring, which can be synthesized through the cyclization of phenolic compounds with aldehydes or ketones under acidic conditions. The thiazepane ring can be introduced via a nucleophilic substitution reaction involving a suitable thioamide and an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, thioamides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
作用機序
The mechanism of action of Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Chroman-4-one derivatives: These compounds share the chroman ring structure but differ in their functional groups and biological activities.
Thiazepane derivatives: Compounds with the thiazepane ring structure, which may have different substituents and properties.
Uniqueness
Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is unique due to its combination of the chroman and thiazepane rings, along with the presence of both oxygen and sulfur heteroatoms. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
特性
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c23-21(19-11-10-16-6-4-5-9-18(16)26-19)22-13-12-20(27(24,25)15-14-22)17-7-2-1-3-8-17/h1-9,19-20H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNJNLKMJUEYCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Cyclohexylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2475490.png)

![1-Oxa-9-azaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2475493.png)
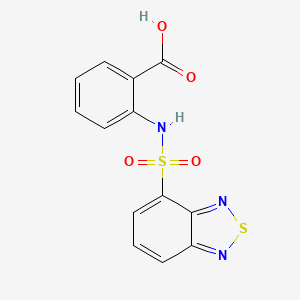
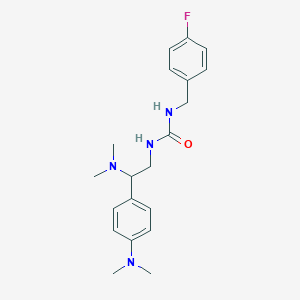
methanone](/img/structure/B2475500.png)
![N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2475502.png)
![Ethyl (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate](/img/structure/B2475503.png)

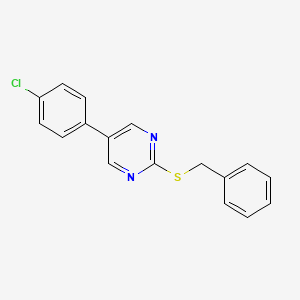
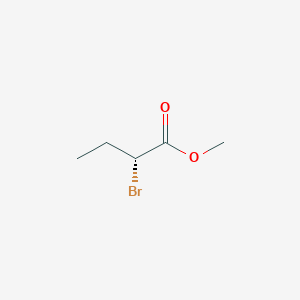
![5-amino-2-[(2,5-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2475508.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide](/img/structure/B2475510.png)
